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Compound of Interest

3'-Bromo-5'-chloro-2'-
Compound Name:
hydroxyacetophenone

cat. No.: B1273138

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS No. 59443-15-1). Due to the
limited availability of published experimental spectra for this specific molecule, this guide
presents predicted spectroscopic data based on the analysis of structurally similar compounds.
Detailed experimental protocols for obtaining and analyzing the actual spectroscopic data are
also provided.

Chemical Structure and Properties

o |[UPAC Name: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone

Synonyms: 5-Chloro-3-bromo-2-hydroxyacetophenone

Molecular Formula: CsHeBrClO2z[1][2]

Molecular Weight: 249.49 g/mol [1][2]

Melting Point: 100-103 °CJ[1]

Appearance: Light orange to yellow to green powder or crystals
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Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.
These predictions are derived from the known spectral characteristics of analogous substituted
acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~12.0-13.0 S 1H -OH (phenolic)
~7.8 d 1H Ar-H (H-6")
~7.6 d 1H Ar-H (H-4")
~2.6 S 3H -COCHs (methyl)

13C NMR (Carbon-13 NMR)

Chemical Shift (6, ppm) Assighment
~203 C=0 (ketone)
~158 C-2' (Ar-C-OH)
~138 C-4' (Ar-C-H)
~135 C-6' (Ar-C-H)
~125 C-5' (Ar-C-Cl)
~120 C-1' (Ar-C-C=0)
~118 C-3' (Ar-C-Br)
~26 -COCHs3 (methyl)
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3400 (broad) Medium O-H stretch (phenolic)
~3080 Weak C-H stretch (aromatic)
~2950 Weak C-H stretch (methyl)
~1650 Strong C=0 stretch (ketone)
~1580, ~1470 Medium C=C stretch (aromatic ring)
~1250 Medium C-O stretch (phenol)

~850 Strong C-H bend (aromatic, oop)
~750 Medium C-Cl stretch

~650 Medium C-Br stretch

Mass Spectrometry (MS)

m/z Relative Intensity Assignment

248 High [M]* (containing 7°Br and 3>Cl)

250 High [M]* (containing 8'Br and 3>Cl
or 7°Br and 3’Cl)

252 Medium [M]* (containing 81Br and 37Cl)

233 High [M - CHs]*

235 High [M - CHs]* isotopic peak

205 Medium [M - COCHs]*

207 Medium [M - COCHs]* isotopic peak

Note: The presence of bromine (“°Br and 8Br isotopes in ~1:1 ratio) and chlorine (3>Cl and 3’Cl

isotopes in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and

bromine/chlorine-containing fragments.
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3'-Bromo-5'-chloro-

2'-hydroxyacetophenone.

Sample Preparation

NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

IR Spectroscopy:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto
the ATR crystal.

Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition

e NMR Spectroscopy:

o Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton
frequency of at least 300 MHz.

o H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical
parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

¢ IR Spectroscopy:
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o Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo

Fisher Scientific).

o Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm~1). Perform a
background scan before scanning the sample. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

e Mass Spectrometry:

o Instrument: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometry
(GC-MS) system or a system with a direct infusion probe, using Electron lonization (El) or
Electrospray lonization (ESI).

o Acquisition: For El, use a standard electron energy of 70 eV. Acquire the mass spectrum
over a mass range of m/z 50-500. For ESI, infuse the sample solution into the ion source
and acquire the spectrum in positive or negative ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a synthetic compound like 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3'-Bromo-5'-chloro-2'-
hydroxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273138#spectroscopic-data-of-3-bromo-5-chloro-2-
hydroxyacetophenone-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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